4-Ethylpyridin-2-amine hydrochloride
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Overview
Description
4-Ethylpyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H11ClN2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, synthetic chemistry, and bio-organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylpyridin-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-ethylpyridine.
Amination: The 4-ethylpyridine undergoes an amination reaction to introduce the amino group at the 2-position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethylpyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of 4-Ethylpyridin-2-amine.
Reduction: Various amine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
4-Ethylpyridin-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound, widely used in various chemical reactions.
4-Methylpyridin-2-amine: A similar compound with a methyl group instead of an ethyl group.
2-Aminopyridine: Another derivative with an amino group at the 2-position.
Uniqueness
4-Ethylpyridin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 4-position and amino group at the 2-position make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
930600-83-2 |
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Molecular Formula |
C7H11ClN2 |
Molecular Weight |
158.63 g/mol |
IUPAC Name |
4-ethylpyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-2-6-3-4-9-7(8)5-6;/h3-5H,2H2,1H3,(H2,8,9);1H |
InChI Key |
YOCWPEZBBLPEKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)N.Cl |
Origin of Product |
United States |
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